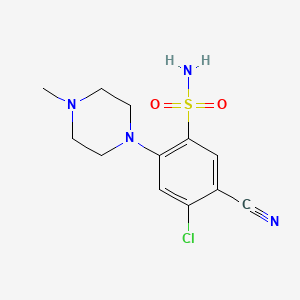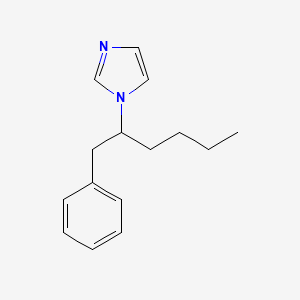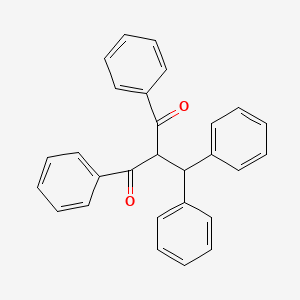
2-(Diphenylmethyl)-1,3-diphenylpropane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diphenylmethyl)-1,3-diphenylpropane-1,3-dione is an organic compound characterized by its unique structure, which includes two phenyl groups attached to a central propane-1,3-dione backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylmethyl)-1,3-diphenylpropane-1,3-dione typically involves the Friedel-Crafts alkylation reaction. This method uses benzyl chloride and benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{C}_6\text{H}_6 \rightarrow (\text{C}_6\text{H}_5)_2\text{CH}_2 + \text{HCl} ]
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of alternative catalysts such as zeolites or ionic liquids can also enhance the yield and selectivity of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
2-(Diphenylmethyl)-1,3-diphenylpropane-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of benzophenone or benzoic acid derivatives.
Reduction: Formation of diphenylmethanol.
Substitution: Formation of halogenated derivatives such as bromodiphenylmethane.
Aplicaciones Científicas De Investigación
2-(Diphenylmethyl)-1,3-diphenylpropane-1,3-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as an intermediate in the manufacture of dyes and fragrances.
Mecanismo De Acción
The mechanism by which 2-(Diphenylmethyl)-1,3-diphenylpropane-1,3-dione exerts its effects involves interactions with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways, including enzyme inhibition or activation.
Comparación Con Compuestos Similares
Similar Compounds
Desoxypipradrol: A compound with a similar diphenylmethyl structure, known for its stimulant properties.
Diphenylmethane: A simpler analog with two phenyl groups attached to a methane backbone.
Benzhydrol: A related compound with a hydroxyl group attached to the diphenylmethyl structure.
Uniqueness
2-(Diphenylmethyl)-1,3-diphenylpropane-1,3-dione is unique due to its specific arrangement of phenyl groups and the presence of the propane-1,3-dione backbone
Propiedades
Número CAS |
60999-93-1 |
|---|---|
Fórmula molecular |
C28H22O2 |
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
2-benzhydryl-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C28H22O2/c29-27(23-17-9-3-10-18-23)26(28(30)24-19-11-4-12-20-24)25(21-13-5-1-6-14-21)22-15-7-2-8-16-22/h1-20,25-26H |
Clave InChI |
YYGINSMDGINXJC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


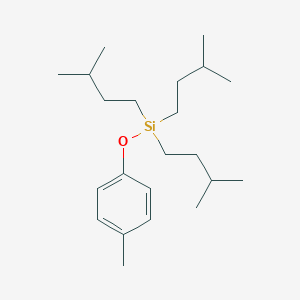
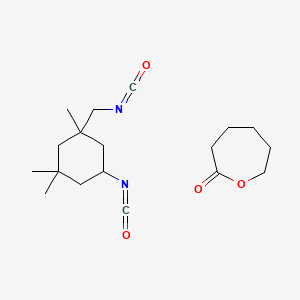
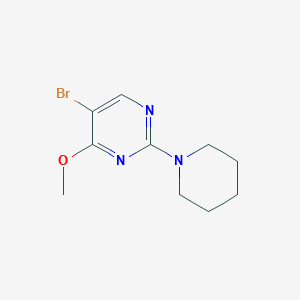
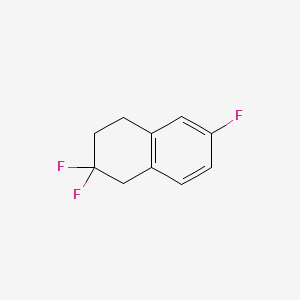
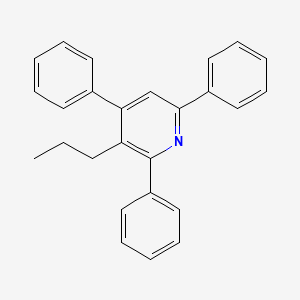
![8-Oxo-7-[2-(2-phosphonophenyl)hydrazinylidene]-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B14620412.png)
![Dodecyl[(2-fluorophenyl)methyl]methylsulfanium chloride](/img/structure/B14620421.png)


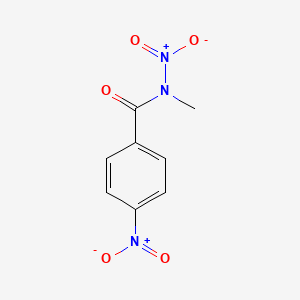
![Dimethyl [2-(4-bromophenyl)-2-oxoethyl]phosphonate](/img/structure/B14620454.png)
